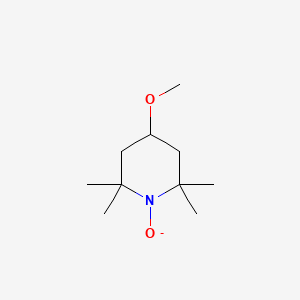

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Vue d'ensemble

Description

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an aminoxyl free radical commonly employed in various chemical reactions, particularly oxidation reactions. It is known for its stability and effectiveness as a catalyst in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be synthesized through the oxidation of 4-methoxy-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone under controlled conditions .

Industrial Production Methods

In industrial settings, the compound is produced by reacting 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst, followed by oxidation using hydrogen peroxide. The reaction is carried out at temperatures between 50-70°C .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly when reacting with halogenated compounds .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxone. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Substitution: Halogenated compounds such as chloroformates can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized derivatives of alcohols and substituted piperidines .

Applications De Recherche Scientifique

Organic Synthesis

4-Methoxy-TEMPO serves as an effective catalyst in oxidation reactions. Its applications include:

- Oxidation of Alcohols : It catalyzes the conversion of primary and secondary alcohols to aldehydes and ketones. This reaction is essential in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

| Reaction Type | Substrates | Products | Reference |

|---|---|---|---|

| Alcohol Oxidation | Primary and Secondary Alcohols | Aldehydes and Ketones | |

| Aerobic Oxidative Synthesis | Benzoxazoles/Benzothiazoles | Various Organic Compounds |

Biochemical Research

In biochemical contexts, 4-methoxy-TEMPO is employed to study free radicals and their biological effects:

- Antioxidant Studies : It has been investigated for its potential to mitigate oxidative stress by scavenging free radicals. This property is crucial in understanding cellular oxidative damage and developing antioxidant therapies .

- Cellular Effects : The compound influences cell signaling pathways and gene expression by modulating the redox state within cells. This modulation can affect various biological processes sensitive to oxidative stress.

Medicinal Chemistry

Research has explored the potential therapeutic applications of 4-methoxy-TEMPO:

- Antioxidant Potential : As an antioxidant, it may play a role in protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .

- Therapeutic Development : Investigations are ongoing into its use as a protective agent in conditions characterized by oxidative stress .

Industrial Applications

4-Methoxy-TEMPO finds utility in industrial processes:

- Polymer Stabilization : It is used as a stabilizer in polymer production due to its ability to inhibit free radical polymerization processes. This application is critical in producing durable materials for various industries .

Case Study 1: Antioxidant Efficacy

A study demonstrated that 4-methoxy-TEMPO effectively reduced lipid peroxidation in cellular models exposed to oxidative stress. The compound showed significant protective effects against radiation-induced cellular damage, highlighting its potential in therapeutic applications for conditions related to oxidative stress .

Case Study 2: Organic Synthesis Innovation

Research published in Angewandte Chemie illustrated the efficient use of 4-methoxy-TEMPO as a catalyst for aerobic oxidation reactions leading to the synthesis of complex organic molecules such as benzoxazoles. This study emphasized the compound's versatility and effectiveness in facilitating organic transformations under mild conditions .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine involves its role as a free radical. It can abstract hydrogen atoms from substrates, leading to the formation of oxidized products. The compound’s stability as a free radical allows it to participate in multiple reaction cycles without significant degradation .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Similar in structure but contains a hydroxyl group instead of a methoxy group.

4-Carboxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Contains a carboxyl group, making it more acidic and suitable for different types of reactions.

Uniqueness

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as a catalyst in oxidation reactions .

Activité Biologique

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine (commonly referred to as "4-MO") is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.

4-MO is characterized by its unique structure that contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 95407-69-5

Antioxidant Activity

4-MO exhibits significant antioxidant properties. It functions by scavenging free radicals, which are known to contribute to oxidative stress and various diseases. The antioxidant activity of 4-MO has been quantified using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

These results indicate that 4-MO is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

Research has demonstrated that 4-MO possesses antimicrobial properties against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that 4-MO may serve as a potential lead compound for developing new antimicrobial agents.

The biological activities of 4-MO can be attributed to its ability to interact with cellular components:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts the cell membrane integrity of pathogens, leading to cell lysis and death.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the protective effects of 4-MO on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. Results showed that pre-treatment with 4-MO significantly reduced cell death and increased cell viability by approximately 45%.

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another investigation focused on the efficacy of 4-MO against biofilm-forming bacteria. The results indicated that at sub-inhibitory concentrations, 4-MO reduced biofilm formation by up to 70% in Staphylococcus aureus.

Pharmacokinetics

The pharmacokinetic profile of 4-MO suggests good bioavailability due to its moderate lipophilicity. Studies indicate that it is rapidly absorbed after oral administration and exhibits a half-life conducive for therapeutic use.

Propriétés

IUPAC Name |

4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWUNHAMWRFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915010 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95407-69-5 | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.